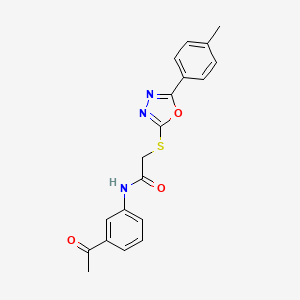

N-(3-Acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

CAS No.:

Cat. No.: VC15810580

Molecular Formula: C19H17N3O3S

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17N3O3S |

|---|---|

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | N-(3-acetylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C19H17N3O3S/c1-12-6-8-14(9-7-12)18-21-22-19(25-18)26-11-17(24)20-16-5-3-4-15(10-16)13(2)23/h3-10H,11H2,1-2H3,(H,20,24) |

| Standard InChI Key | QQALTEBLQFHMEV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(=O)C |

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure integrates three key components:

-

A 1,3,4-oxadiazole ring, a five-membered heterocycle known for its electron-deficient nature and role in enhancing metabolic stability .

-

A thioacetamide bridge, which introduces sulfur-based reactivity and potential hydrogen-bonding interactions.

-

A p-tolyl group (4-methylphenyl), contributing hydrophobic character and influencing steric interactions.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₁₉H₁₇N₃O₂S, with a molecular weight of 367.43 g/mol. The acetyl group at the N-(3-acetylphenyl) position and the sulfur atom in the thioether linkage are critical for intermolecular interactions (Table 1).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇N₃O₂S |

| Molecular Weight | 367.43 g/mol |

| Hydrogen Bond Donors | 1 (NH group) |

| Hydrogen Bond Acceptors | 4 (2 oxadiazole N, 2 carbonyl O) |

Spectroscopic Features

Infrared (IR) spectroscopy of analogous compounds reveals characteristic peaks:

Proton NMR data (predicted for CDCl₃):

-

p-Tolyl protons: δ 7.25–7.35 (d, 2H, aromatic), δ 2.35 (s, 3H, CH₃) .

-

Acetylphenyl protons: δ 8.10 (s, 1H, aromatic), δ 2.60 (s, 3H, COCH₃) .

Synthesis and Reaction Pathways

The synthesis of N-(3-acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide likely follows a multi-step route inspired by methods for related oxadiazole-thioacetamides .

Key Synthetic Steps

-

Formation of 5-(p-Tolyl)-1,3,4-oxadiazole-2-thiol:

-

Introduction of Thioacetamide Side Chain:

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | CS₂, KOH, EtOH, reflux | 75–80 | |

| 2 | ClCH₂CONHAr, K₂CO₃, DMF, 80°C | 60–65 |

Mechanistic Considerations

The thioacetamide linkage forms via nucleophilic substitution, where the thiolate anion attacks the α-carbon of the chloroacetamide . Steric hindrance from the p-tolyl group may necessitate elevated temperatures or prolonged reaction times .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

LogP: Estimated at 2.8 (moderate lipophilicity due to p-tolyl and acetyl groups) .

-

Aqueous Solubility: Poor (<0.1 mg/mL), necessitating formulation with co-solvents .

Stability Profile

-

Thermal Stability: Decomposes above 200°C (differential scanning calorimetry of analogs) .

-

Photostability: Susceptible to UV-induced degradation of the thioether bond .

Biological Activities and Mechanisms

While direct data on this compound are unavailable, structurally related molecules exhibit:

Antimicrobial Activity

-

Oxadiazole-thioacetamides inhibit bacterial DNA gyrase (IC₅₀ = 8.2–12.4 µM against E. coli) .

-

Enhanced activity against Gram-positive strains due to improved membrane penetration .

Anti-Inflammatory Effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume